N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
Description
N-(3-(4-Phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 4-phenylpiperazine moiety via a propyl chain. This compound is of interest in medicinal chemistry due to its structural versatility, which allows interactions with diverse biological targets. The phenylpiperazine group is known to enhance binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors), while the thiophene-sulfonamide core contributes to metabolic stability and solubility .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c21-24(22,17-8-4-15-23-17)18-9-5-10-19-11-13-20(14-12-19)16-6-2-1-3-7-16/h1-4,6-8,15,18H,5,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESECCFJUAYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol.
Alkylation: The piperazine intermediate is then alkylated with 3-bromopropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.
Sulfonation: The final step involves the reaction of N-(3-(4-phenylpiperazin-1-yl)propyl)amine with thiophene-2-sulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylpiperazine moiety.
Scientific Research Applications
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The sulfonamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Key structural analogs differ in substituents on the thiophene ring, the piperazine group, and the alkyl chain length. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Pharmacological Activity
Antimalarial Activity (Piperazinyl Derivatives)
Piperazine-containing analogs demonstrate enhanced antimalarial activity. For example:
- Compound 1c (piperazinyl derivative of betulinamide): IC50 = 220 nM .
- Compound 2c (piperazinyl derivative of ursolamide): IC50 = 175 nM .
The target compound’s phenylpiperazine group may similarly improve activity, though direct antimalarial data are unavailable.
Central Nervous System (CNS) Receptor Affinity
Piperazine moieties are critical for 5-HT1A/5-HT2 receptor binding. For example:
- 2-n-Hexyl-1,2,3,4-tetrahydro-beta-carboline: KiAH+ = 4–8 nM for 5-HT1A .
Physicochemical Properties
- Lipophilicity : The oxazolyl group in introduces moderate lipophilicity, which may improve blood-brain barrier penetration.
Biological Activity
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a thiophene core linked to a sulfonamide group and a piperazine moiety, suggesting its utility in treating various neurological disorders and as an enzyme inhibitor. This article explores its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.51 g/mol. The structure includes:
- Thiophene Ring : Contributes to its aromatic properties and potential interactions with biological targets.
- Sulfonamide Group : Known for antibacterial properties, but also plays a role in modulating biological activity.
- Piperazine Moiety : Implicated in interactions with neurotransmitter receptors, particularly serotonin receptors.
The compound's mechanism of action primarily involves its interaction with neurotransmitter receptors in the brain. It is hypothesized to act as a modulator at serotonin receptors due to structural similarities with known piperazine derivatives that exhibit such activity. This interaction may influence neurotransmitter activity, providing therapeutic effects in conditions like anxiety or depression.
Neurotransmitter Receptor Interaction
Research indicates that compounds similar to this compound can interact with various neurotransmitter receptors, particularly:
- Serotonin Receptors : Modulation may lead to anxiolytic or antidepressant effects.
- Dopamine Receptors : Potential implications in treating schizophrenia or other dopamine-related disorders.
Inhibition Studies
The compound has shown promise as an enzyme inhibitor. For example, studies on related compounds have demonstrated inhibition of histone deacetylases (HDACs), which are crucial in cancer therapy and neurodegenerative diseases.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential HDAC inhibitor | |
| 5-Hydroxytryptamine (Serotonin) | Modulates mood and anxiety |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Core : Utilizing thiophene derivatives through electrophilic substitution reactions.
- Coupling with Piperazine : Employing coupling agents to link the piperazine moiety.
- Sulfonamide Formation : Reacting the intermediate with sulfonamide reagents under controlled conditions.
Case Studies
Several studies have investigated the biological activity of related compounds:
- HDAC Inhibition : A study demonstrated that thiophene derivatives can inhibit HDACs effectively, suggesting similar potential for this compound.
- Neuropharmacological Effects : Research on piperazine derivatives has shown significant effects on serotonin receptor modulation, indicating potential for treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
